molecular formula C8H9ClIN3O B13053927 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine

Cat. No.: B13053927
M. Wt: 325.53 g/mol
InChI Key: RGJJLFMWTIQOJH-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is a heterocyclic compound that contains both pyrimidine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-iodopyrimidine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(6-Chloro-2-iodopyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C8_8H9_9ClI N3_3O
  • Molecular Weight: 325.54 g/mol
  • CAS Number: 1072084-73-1

These properties indicate that the compound contains multiple functional groups, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular processes. The presence of the pyrimidine ring and morpholine moiety suggests that it may interact with biological targets through hydrogen bonding and π-stacking interactions.

Biological Activity

Research has highlighted several key areas where this compound exhibits notable biological activity:

  • Enzyme Inhibition:
    • The compound has shown efficacy as an inhibitor in various enzymatic pathways, particularly those related to cancer and infectious diseases .
    • It specifically targets kinases and other regulatory proteins, leading to altered cellular signaling pathways.
  • Anticancer Activity:
    • Studies indicate that this compound demonstrates significant antiproliferative effects against several cancer cell lines. For example, it has been tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing reduced cell viability .
    • The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for its therapeutic potential.
  • Antimicrobial Properties:
    • Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains.

Case Study 1: Anticancer Efficacy

In a study examining various pyrimidine derivatives, this compound was evaluated for its effects on cell viability in multiple cancer cell lines. The results indicated:

Cell LineIC50 (µM)Effect on Cell Viability (%)
HeLa1538.44
HepG21254.25

These findings underscore the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Enzyme Targeting

Research focused on the inhibition of specific protein-protein interactions (PPIs) involving BCL6 demonstrated that compounds similar to this compound could disrupt these interactions effectively. The study reported:

CompoundBCL6 Inhibition (%)Mechanism
Compound A85PPI Disruption
This compound75PPI Disruption

This highlights the compound's role in targeting oncogenic pathways through PPI modulation.

Research Findings

Recent studies have expanded the understanding of the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. Key findings include:

  • Substituent Effects: Variations in substituents on the pyrimidine ring significantly affect biological activity.
  • Selectivity Profiles: The compound exhibits selective inhibition against specific protein targets while maintaining lower toxicity towards normal cells .

Properties

Molecular Formula

C8H9ClIN3O

Molecular Weight

325.53 g/mol

IUPAC Name

4-(6-chloro-2-iodopyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H9ClIN3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

RGJJLFMWTIQOJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)I)Cl

Origin of Product

United States

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